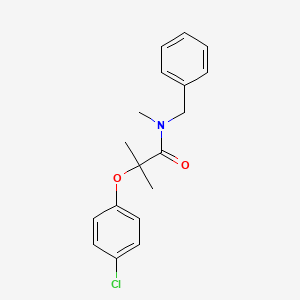![molecular formula C15H13ClN2O3 B5746665 4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
4-{[(2-chlorophenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-chlorophenoxy)acetyl]amino}benzamide, also known as CPAB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPAB is a white solid and belongs to the class of benzamides. It has a molecular weight of 320.78 g/mol and a melting point of 228-230°C.
Applications De Recherche Scientifique
4-{[(2-chlorophenoxy)acetyl]amino}benzamide has been studied for its potential use in various scientific research applications. One of the main applications of 4-{[(2-chlorophenoxy)acetyl]amino}benzamide is in the field of cancer research. 4-{[(2-chlorophenoxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 4-{[(2-chlorophenoxy)acetyl]amino}benzamide works by inhibiting the activity of histone deacetylase (HDAC), which is an enzyme that is overexpressed in cancer cells. 4-{[(2-chlorophenoxy)acetyl]amino}benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
4-{[(2-chlorophenoxy)acetyl]amino}benzamide works by inhibiting the activity of HDAC. HDAC is an enzyme that removes acetyl groups from histones, which are proteins that help package DNA into a compact structure called chromatin. By inhibiting the activity of HDAC, 4-{[(2-chlorophenoxy)acetyl]amino}benzamide increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[(2-chlorophenoxy)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 4-{[(2-chlorophenoxy)acetyl]amino}benzamide has been shown to increase the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(2-chlorophenoxy)acetyl]amino}benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is that it has been shown to improve cognitive function in animal models of Alzheimer's disease. One limitation of using 4-{[(2-chlorophenoxy)acetyl]amino}benzamide in lab experiments is that it can be difficult to synthesize. Another limitation is that it may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-{[(2-chlorophenoxy)acetyl]amino}benzamide. One direction is to study the potential use of 4-{[(2-chlorophenoxy)acetyl]amino}benzamide in combination with other cancer drugs to enhance their effectiveness. Another direction is to study the potential use of 4-{[(2-chlorophenoxy)acetyl]amino}benzamide in the treatment of other neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-{[(2-chlorophenoxy)acetyl]amino}benzamide in both cancer and neurodegenerative disease research.
Méthodes De Synthèse
4-{[(2-chlorophenoxy)acetyl]amino}benzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. The second step involves the reaction of 2-acetoxychlorobenzene with ammonium carbonate to form 2-acetamidophenyl chloroformate. The final step involves the reaction of 2-acetamidophenyl chloroformate with 4-aminobenzamide to form 4-{[(2-chlorophenoxy)acetyl]amino}benzamide. The overall yield of this synthesis method is 45%.
Propriétés
IUPAC Name |
4-[[2-(2-chlorophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-3-1-2-4-13(12)21-9-14(19)18-11-7-5-10(6-8-11)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSUTUAENEEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)

![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)